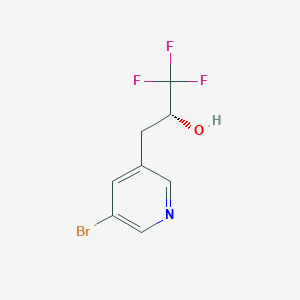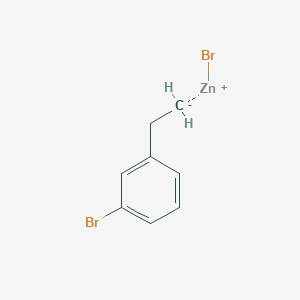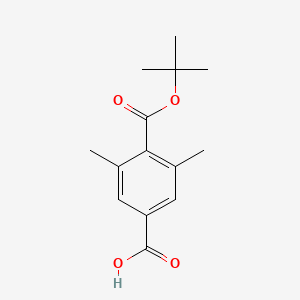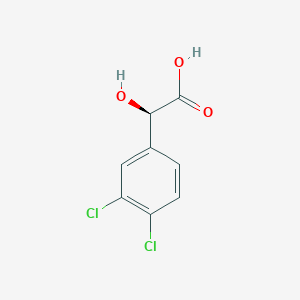
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9HBrCl2F4N2. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to the quinazoline core. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazoline core .
Scientific Research Applications
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Employed in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline: Similar structure but with a furyl group instead of a trifluoromethyl group.
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: Contains an iodine atom instead of a trifluoromethyl group.
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9HBrCl2F4N2 |
|---|---|
Molecular Weight |
363.92 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9HBrCl2F4N2/c10-4-3(9(14,15)16)1-2-6(5(4)13)17-8(12)18-7(2)11/h1H |
InChI Key |
WWIVWNJCWQRAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1C(F)(F)F)Br)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)

![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)




![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)


